2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
Overview
Description
2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, also known as O-4310, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. O-4310 has been studied extensively for its potential use in the treatment of pain and addiction, as well as for its ability to produce analgesia without the side effects associated with traditional opioid drugs.
Mechanism of Action
2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine is a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. Activation of the μ-opioid receptor by 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine leads to the inhibition of pain signaling pathways in the brain and spinal cord, resulting in analgesia. 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine produces a range of biochemical and physiological effects in the body. It has been shown to produce potent analgesia in animal models of pain, without the side effects associated with traditional opioid drugs. 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure. However, unlike traditional opioids, 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine does not produce respiratory depression, sedation, or constipation.
Advantages and Limitations for Lab Experiments
2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the μ-opioid receptor, making it a useful tool for studying the role of the μ-opioid receptor in pain, reward, and addiction. 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine also produces potent analgesia without the side effects associated with traditional opioid drugs, making it a useful tool for studying pain pathways in the brain and spinal cord.
However, there are also limitations to the use of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine in lab experiments. It is a complex compound to synthesize, which can limit its availability for research purposes. Additionally, 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine. One area of interest is the potential use of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine in the treatment of pain and addiction in humans. Clinical trials will be needed to determine the safety and efficacy of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine in humans.
Another area of interest is the development of new analogs of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine that may have improved potency, selectivity, and safety profiles. These analogs could be used as tools for studying the role of the μ-opioid receptor in pain, reward, and addiction.
Finally, there is interest in studying the mechanisms underlying the unique pharmacological profile of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, including its ability to produce potent analgesia without the side effects associated with traditional opioid drugs. Understanding these mechanisms could lead to the development of new and safer treatments for pain and addiction.
Scientific Research Applications
2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to produce potent analgesia in animal models of pain, without the side effects associated with traditional opioid drugs such as respiratory depression, sedation, and constipation. 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
2-(2-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c1-21-16-10-13(11-17(22-2)18(16)23-3)12-20-9-8-14-6-4-5-7-15(14)19/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZVSFDFTHZUEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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